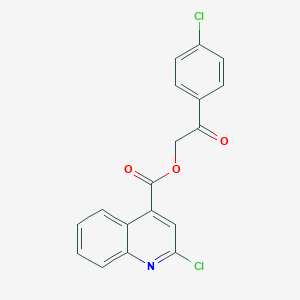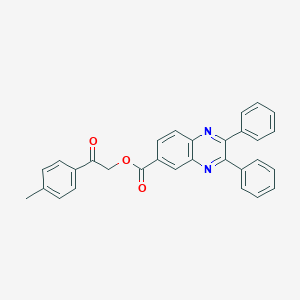![molecular formula C30H26N2O4 B340738 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name)](/img/structure/B340738.png)
4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name) is a complex organic compound with a unique structure. It is characterized by a pentacyclic framework with multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name) involves multiple steps, including the formation of the pentacyclic core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the specialized conditions required for its synthesis. it is plausible that large-scale production would involve optimization of the synthetic routes to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional carbonyl groups, while reduction could result in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name) has several scientific research applications, including:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: It may be used in studies related to enzyme interactions and protein binding due to its complex structure.
Industry: Possible use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name) involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways and alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17-benzyl-hydroxymethyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16,18-dione: Shares a similar pentacyclic core but differs in functional groups.
2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid: Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name) lies in its specific combination of functional groups and the oxolan-2-ylmethyl substituent, which may confer unique biological and chemical properties not found in similar compounds.
Eigenschaften
Molekularformel |
C30H26N2O4 |
|---|---|
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C30H26N2O4/c33-28(31-16-19-6-5-15-36-19)17-11-13-18(14-12-17)32-29(34)26-24-20-7-1-2-8-21(20)25(27(26)30(32)35)23-10-4-3-9-22(23)24/h1-4,7-14,19,24-27H,5-6,15-16H2,(H,31,33) |
InChI-Schlüssel |
KNZWQCRZFCLWIA-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57 |
Kanonische SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({4-Nitrobenzoyl}oxy)-2-[(4-methylphenyl)sulfonyl]phenyl 4-nitrobenzoate](/img/structure/B340655.png)
![Ethyl 1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B340657.png)


![3-[(Phenylcarbonyl)amino]phenyl 4-bromo-3-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B340663.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B340666.png)




![2-(2,5-Dimethylphenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B340676.png)
![2-Oxo-2-phenylethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B340678.png)


